Californidine
CAS No.: 18830-99-4
VCID: VC0190724
Molecular Formula: C20H20NO4+
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
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Description | Californidine is an alkaloid isolated from the California poppy (Eschscholzia californica) and other plants of the Eschscholzia genus . Its molecular formula is C20H20NO4+ . This compound has garnered interest because of its sedative, anxiolytic, and analgesic properties. The California poppy, which contains californidine, is sold in pharmacies in many countries due to these effects . A cup of tea can be made from the aerial parts of the California poppy to reduce anxiety and aid sleep . Californidine exhibits sedative and anxiolytic effects, making it a candidate for treating anxiety and sleep disorders. Preclinical studies have demonstrated that extracts containing this compound can prolong sleep duration and reduce locomotor activity in animal models. These effects are possibly mediated through interactions with GABA receptors, which play a crucial role in inhibitory neurotransmission in the brain. Clinical studies have also reported that California poppy extracts can significantly reduce insomnia severity index scores among participants suffering from insomnia, suggesting that californidine contributes to alleviating anxiety symptoms. Research indicates that alkaloids from the California poppy can bind to opioid receptors, which may explain the plant's traditional use for pain relief. Californidine is similar to other isoquinoline alkaloids such as eschscholtzine, protopine, and sanguinarine. However, unlike protopine and allocryptopine, californidine cannot penetrate the blood-brain barrier . The mechanisms underlying californidine's biological activity may involve GABA receptor modulation and serotonin receptor interaction. |
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CAS No. | 18830-99-4 |
Product Name | Californidine |
Molecular Formula | C20H20NO4+ |
Molecular Weight | 338.4 g/mol |
IUPAC Name | 23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene |
Standard InChI | InChI=1S/C20H20NO4/c1-21(2)15-3-11-5-17-19(24-9-22-17)7-13(11)16(21)4-12-6-18-20(8-14(12)15)25-10-23-18/h5-8,15-16H,3-4,9-10H2,1-2H3/q+1 |
Standard InChIKey | HFYKETHYKFKFQE-UHFFFAOYSA-N |
SMILES | C[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C |
Canonical SMILES | C[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C |
Synonyms | N-Methylcalifornine; (-)-Californidine; (5S)-5,6,12,13-Tetrahydro-15,15-dimethylcycloocta[1,2-f:5,6-f']bis[1,3]benzodioxol-5,12-iminium |
PubChem Compound | 177017 |
Last Modified | Feb 18 2024 |
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